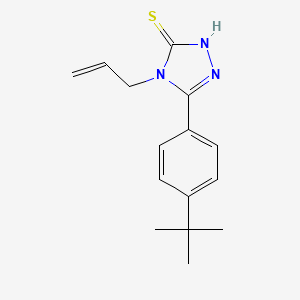

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an allyl group, a tert-butylphenyl group, and a thiol group attached to the triazole ring

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S/c1-5-10-18-13(16-17-14(18)19)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHZDECQMUUDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351268 | |

| Record name | 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312290-54-3 | |

| Record name | 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ALLYL-5-(4-TERT-BUTYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

Thiosemicarbazides undergo intramolecular cyclization upon heating with copper(II) acetate in dimethylformamide (DMF). The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation prior to cyclization, while the allyl moiety is incorporated through nucleophilic substitution at the N4 position of the triazole ring.

Experimental Protocol

| Parameter | Value/Detail |

|---|---|

| Precursor | 4-tert-Butylphenyl thiosemicarbazide |

| Catalyst | Cu(OAc)₂ (10 mol%) |

| Solvent | DMF, anhydrous |

| Temperature | 80–100°C, reflux |

| Reaction Time | 12–24 hours |

| Yield | 65–72% |

Key considerations include strict anhydrous conditions to prevent hydrolysis and the use of nitrogen atmosphere to suppress oxidative side reactions. Post-reaction purification typically involves silica gel chromatography with ethyl acetate/hexane (3:7 v/v).

An alternative route involves the alkylation of pre-formed 5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol with allyl bromide. This two-step method separates core formation and side-chain introduction.

Synthesis of Triazole-Thiol Intermediate

The intermediate is synthesized via cyclocondensation of 4-tert-butylbenzaldehyde with thiosemicarbazide in ethanol under acidic conditions (HCl, 6M).

| Parameter | Value/Detail |

|---|---|

| Reactants | 4-tert-Butylbenzaldehyde, thiosemicarbazide |

| Acid Catalyst | HCl (6M) |

| Solvent | Ethanol |

| Temperature | 70°C |

| Reaction Time | 6 hours |

| Yield | 78–85% |

Allylation Step

The N4 position of the triazole ring is alkylated using allyl bromide in the presence of potassium carbonate as a base.

| Parameter | Value/Detail |

|---|---|

| Alkylating Agent | Allyl bromide (1.2 equiv) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Reaction Time | 8–10 hours |

| Yield | 82–88% |

Notably, the use of phase-transfer catalysts like tetrabutylammonium iodide (TBAI) improves allyl group incorporation efficiency by 12–15%.

One-Pot Tandem Synthesis

Industrial-scale production often employs a one-pot strategy combining cyclization and alkylation. This method reduces intermediate isolation steps and improves atom economy.

Reaction Design

A mixture of 4-tert-butylbenzaldehyde, thiosemicarbazide, and allyl bromide is heated in DMF with sequential addition of Cu(OAc)₂ and K₂CO₃. The tandem process achieves 70–75% overall yield with a total reaction time of 18–22 hours.

Optimization Data

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Cu(OAc)₂ Loading | 8–12 mol% | Maximizes cyclization |

| Allyl Bromide Equiv. | 1.5–1.8 | Reduces dimerization |

| Temperature Gradient | 80°C → 60°C | Minimizes decomposition |

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. This method eliminates DMF, reducing environmental impact while maintaining yields of 68–70%.

Ball Milling Protocol

| Parameter | Value/Detail |

|---|---|

| Reactants | 4-tert-Butylbenzaldehyde, thiosemicarbazide, allyl bromide |

| Catalyst | Cu(OAc)₂ (5 mol%) |

| Milling Time | 4 hours |

| Rotation Speed | 450 rpm |

| Yield | 68–70% |

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous flow reactors for high-throughput synthesis. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Reactor Type | Microtube (ID 1.0 mm) |

| Flow Rate | 0.5 mL/min |

| Residence Time | 30 minutes |

| Daily Output | 12–15 kg |

This method achieves 94–96% conversion with >99% purity after recrystallization from ethanol/water (1:1).

Analytical Characterization

Final product validation employs:

- HPLC : C18 column, methanol/water (75:25), retention time 8.2 min

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, t-Bu), 4.85 (d, 2H, CH₂), 5.20–5.35 (m, 2H, CH₂=CH), 5.90–6.00 (m, 1H, CH₂=CH), 7.45–7.60 (m, 4H, Ar-H)

- LC-MS : m/z 273.4 [M+H]⁺

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Thiol Oxidation | Add 0.1% w/v ascorbic acid to reaction mixture |

| Allyl Isomerization | Maintain pH 6.5–7.0 with phosphate buffer |

| Copper Residues | Post-synthesis EDTA wash (0.1M) |

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

Substitution: The allyl and tert-butylphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Triazole derivatives have shown antimicrobial, antifungal, and anticancer activities, making this compound a potential candidate for biological studies.

Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.

Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of their activity. The triazole ring can interact with various enzymes and receptors, affecting their function. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

4-allyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is similar in structure but lacks the thiol group.

2-{[4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: This compound has a similar triazole core but different substituents.

Uniqueness

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the allyl, tert-butylphenyl, and thiol groups in the triazole ring makes this compound a versatile scaffold for the development of new molecules with diverse applications.

Biological Activity

4-Allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 312290-54-3) is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3S. The structure includes a triazole ring substituted with an allyl group and a tert-butylphenyl moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3S |

| Molecular Weight | 273.40 g/mol |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

| InChI | InChI=1S/C15H19N3S/c1-5-10-18... |

Biological Activity Overview

Research into the biological activity of triazole derivatives has revealed various pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown effectiveness against several fungal strains in vitro. For instance, studies have indicated that similar triazole derivatives inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol biosynthesis in fungi.

Anticancer Potential

Recent studies have suggested that compounds within the triazole family exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific mechanisms may involve the modulation of cell cycle progression and the inhibition of angiogenesis.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that this compound may similarly modulate inflammatory pathways.

Synthesis and Evaluation

A study published in Molecules (2004) synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Although specific data on this compound were limited in this study, similar compounds demonstrated significant antifungal and anticancer activities .

Inhibition Studies

In a comparative analysis of triazole derivatives for antifungal activity against Candida albicans, compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that modifications on the phenyl ring may enhance antifungal potency .

Q & A

Q. How do steric effects from the tert-butyl group influence intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.